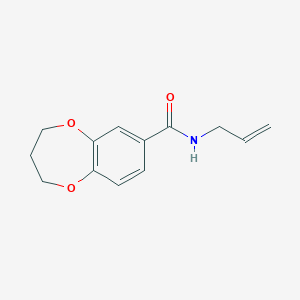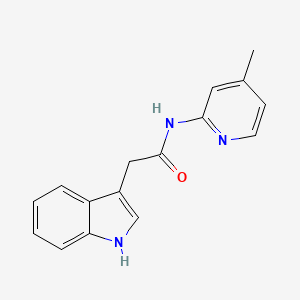![molecular formula C13H15ClN2O2 B7465358 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
科学研究应用
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Some of the key areas of research include:
1. Anti-cancer Properties: Several studies have shown that 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has potent anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and prostate cancer.
2. Anti-inflammatory Properties: 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
3. Anti-microbial Properties: Several studies have also shown that 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has potent anti-microbial properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit microbial growth. Additionally, it has been found to have minimal toxicity in normal cells, making it a promising candidate for drug development.
实验室实验的优点和局限性
One of the major advantages of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is its potent anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has minimal toxicity in normal cells, making it a promising candidate for drug development. However, one of the limitations is the complex synthesis process, which makes it difficult to produce in large quantities.
未来方向
There are several future directions for research on 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. Some of the key areas of research include:
1. Drug Development: 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has shown promising results in preclinical studies for the treatment of cancer, inflammation, and microbial infections. Further research is needed to develop this compound into a safe and effective drug for human use.
2. Mechanistic Studies: Further studies are needed to understand the mechanism of action of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione and its interactions with various enzymes and signaling pathways.
3. Structure-Activity Relationship Studies: Structure-activity relationship studies are needed to optimize the structure of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione for improved potency and selectivity.
4. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in humans for the treatment of cancer, inflammation, and microbial infections.
合成方法
The synthesis of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 3-chlorobenzylamine with propan-2-ylidenemalononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione.
属性
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)11-12(17)16(13(18)15-11)7-9-4-3-5-10(14)6-9/h3-6,8,11H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXNVRLGADAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone](/img/structure/B7465296.png)
![N-(2,6-dichloro-3-methylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7465306.png)
![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)

![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)